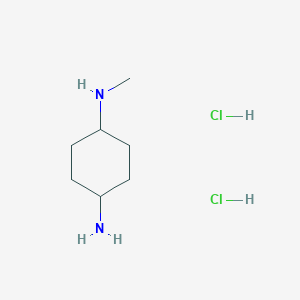

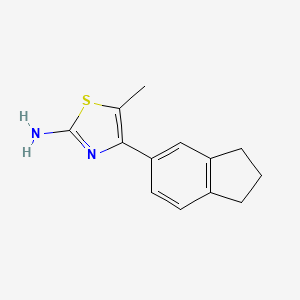

![molecular formula C16H9F6N3O2S B2533001 N-(3,5-双(三氟甲基)苯基)-3-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 851945-81-8](/img/structure/B2533001.png)

N-(3,5-双(三氟甲基)苯基)-3-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

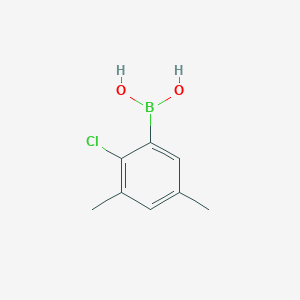

The compound N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with variations in their chemical structure have been studied for their medicinal properties, including antimicrobial activity and the ability to inhibit the proliferation of cancer cell lines .

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions starting from various precursors. For instance, the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine was achieved through the reaction of a corresponding ethyl carboxylate precursor with N,N-diethylamin . Another synthesis pathway for N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides involved the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate . These methods highlight the versatility in synthetic approaches for such compounds, which could be adapted for the synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is typically confirmed using spectroscopic techniques such as NMR, 13C, and IR spectroscopy . For the compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, the crystal structure was determined, which provides detailed information about the arrangement of atoms in the molecule . These analyses are crucial for confirming the identity and purity of the synthesized compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidine derivatives are often condensation reactions, where smaller molecules combine to form a larger compound, sometimes with the elimination of a small molecule like water. The reactions can be sensitive to conditions such as temperature, solvent, and the presence of catalysts. The reactivity of these compounds can also be influenced by the presence of functional groups such as carboxamide or trifluoromethyl groups, which can affect the electron distribution within the molecule and thus its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of trifluoromethyl groups, for example, can increase the compound's lipophilicity, potentially affecting its ability to cross cell membranes and its overall bioavailability. The antimicrobial activity of some synthesized compounds suggests that they can interact with biological systems, which is an important consideration for their potential use as pharmaceuticals . The inhibition of cancer cell proliferation by a related compound indicates that these molecules may interact with specific cellular targets, which could be explored further for therapeutic applications .

科学研究应用

对转录因子的抑制效应

一项重要的研究调查了 N-(3,5-双(三氟甲基)苯基)-3-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺衍生物的构效关系,重点关注它们对 NF-κB 和 AP-1 转录因子的抑制效应。这项研究突出了该化合物在调节基因表达方面的潜力,这对于了解其治疗应用至关重要。探索了嘧啶环上的选定修饰以增强该化合物的生物利用度和基于细胞的活性,证明了甲酰胺基团对活性至关重要,并且在其他位置进行修饰的潜力不会导致活性大幅丧失 (Palanki 等人,2000)。

合成和衍生物研究

另一项研究深入探讨了噻唑并[3,2-a]和三唑并[4,3-a]-嘧啶以及嘧啶并[2,1-c]三嗪衍生物的便捷合成。这项研究强调了核心结构的化学灵活性和反应性,提供了合成策略的见解,这些策略可用于生成具有潜在生物活性的新化合物 (Haiza 等人,2000)。

化学合成和反应

进一步的研究探索了新的四氢嘧啶-硫酮衍生物的合成及其向噻唑并[3,2-a]嘧啶的转化,突出了该化合物的合成多功能性以及生成具有不同生物活性的多种衍生物的潜力 (Fadda 等人,2013)。

结构和超分子研究

对噻唑并[3,2-a]嘧啶超分子聚集的研究提供了对其构象特征以及结构修饰对其物理和化学性质影响的见解。这些知识对于理解这些化合物如何在分子水平上相互作用至关重要,这对于设计具有所需生物功能的化合物至关重要 (Nagarajaiah 和 Begum,2014)。

抗炎和抗菌活性

多项研究已合成和评估了噻唑并[3,2-a]嘧啶衍生物的抗菌和抗炎活性。这些工作突出了该化合物作为开发针对炎症和微生物感染的新治疗剂的支架的潜力。例如,N,5-二芳基-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-甲酰胺盐酸盐的合成和抗菌活性筛选证明了该化合物的一些潜在生物医学应用 (Gein 等人,2015)。

属性

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F6N3O2S/c1-7-6-28-14-23-5-11(13(27)25(7)14)12(26)24-10-3-8(15(17,18)19)2-9(4-10)16(20,21)22/h2-6H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMREUWSIVCORP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F6N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

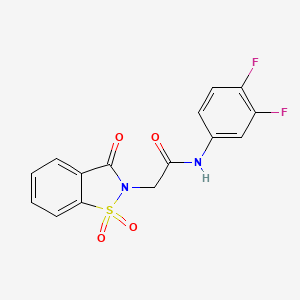

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)

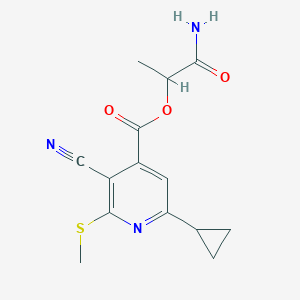

![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)

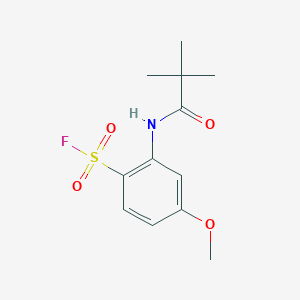

![N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)